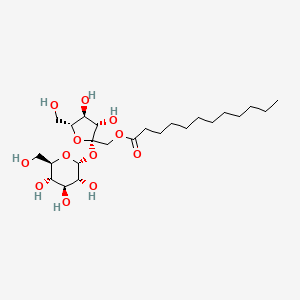

Sucrose, 1-laurate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sucrose, 1-laurate, also known as sucrose monolaurate, is a non-ionic surfactant composed of sucrose and lauric acid. It is a type of sugar ester that combines the hydrophilic properties of sucrose with the lipophilic properties of lauric acid. This compound is widely used in various industries, including food, cosmetics, and pharmaceuticals, due to its emulsifying, stabilizing, and surfactant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sucrose, 1-laurate is typically synthesized through a two-stage process involving esterification and transesterification. In the first stage, lauric acid is esterified with methanol to produce methyl laurate. This reaction is catalyzed by Amberlyst 15 and carried out at a temperature of 110°C with a residence time of 5 minutes . The second stage involves the transesterification of methyl laurate with sucrose to produce sucrose monolaurate. This process is optimized to achieve high selectivity and yield .

Industrial Production Methods

Industrial production of this compound involves similar processes but on a larger scale. The esterification and transesterification reactions are carried out in continuous reactors to ensure high productivity and selectivity. The use of ultrasonic frequencies has also been explored to enhance the yield and reduce reaction times .

Analyse Des Réactions Chimiques

Types of Reactions

Sucrose, 1-laurate undergoes various chemical reactions, including:

Esterification: The initial formation of methyl laurate from lauric acid and methanol.

Transesterification: The conversion of methyl laurate to sucrose monolaurate.

Hydrolysis: The breakdown of sucrose monolaurate into its constituent components under acidic or basic conditions.

Common Reagents and Conditions

Esterification: Lauric acid, methanol, Amberlyst 15 catalyst, temperature of 110°C.

Transesterification: Methyl laurate, sucrose, base catalyst, reduced pressure.

Hydrolysis: Acidic or basic conditions.

Major Products Formed

Esterification: Methyl laurate.

Transesterification: Sucrose monolaurate.

Hydrolysis: Sucrose and lauric acid.

Applications De Recherche Scientifique

Sucrose, 1-laurate has a wide range of scientific research applications:

Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.

Biology: Enhances the permeability of biological membranes, making it useful in drug delivery systems.

Industry: Used in food preservation, cosmetics, and pharmaceuticals due to its emulsifying and stabilizing properties

Mécanisme D'action

The mechanism of action of sucrose, 1-laurate involves its ability to disrupt biological membranes and enhance permeability. It acts by opening tight junctions in epithelial cells, thereby increasing paracellular transport . This property makes it an effective permeation enhancer for drug delivery systems. Additionally, it exhibits antibacterial activity by disrupting the cell wall and membrane integrity of bacteria .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sucrose monostearate: Another sugar ester with similar emulsifying properties but derived from stearic acid.

Sucrose monopalmitate: Similar to sucrose monolaurate but derived from palmitic acid.

Sucrose monomyristate: Derived from myristic acid and used for similar applications.

Uniqueness

Sucrose, 1-laurate is unique due to its specific combination of sucrose and lauric acid, which provides a balance of hydrophilic and lipophilic properties. This balance makes it particularly effective as a surfactant and emulsifier in various applications .

Propriétés

Numéro CAS |

136152-90-4 |

|---|---|

Formule moléculaire |

C24H44O12 |

Poids moléculaire |

524.6 g/mol |

Nom IUPAC |

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |

InChI |

InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-14-24(22(32)19(29)16(13-26)35-24)36-23-21(31)20(30)18(28)15(12-25)34-23/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1 |

Clé InChI |

AYOPSBMGRBUJSJ-VQXBOQCVSA-N |

SMILES isomérique |

CCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canonique |

CCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride](/img/structure/B12832380.png)

![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)

![Benzyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12832407.png)

![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)

![[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12832440.png)